N-Acetyl-N-(2-fluorophenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-(2-fluorophenyl)acetamide can be synthesized through several methods. One common synthetic route involves the acetylation of 2-fluoroaniline with acetic anhydride. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction can be represented as follows:
2-Fluoroaniline+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-Acetyl-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The acetyl group and fluorine atom can influence the compound’s binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorenyl)acetamide: A genotoxic carcinogen used to model liver carcinogenesis in rats.
N-(4-Acetyl-2-fluorophenyl)acetamide: Another fluorinated acetanilide derivative with similar structural features.
Uniqueness
N-Acetyl-N-(2-fluorophenyl)acetamide is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical properties and reactivity. Its specific substitution pattern on the phenyl ring differentiates it from other acetanilide derivatives and influences its behavior in chemical and biological systems.
Properties
CAS No. |
883555-12-2 |
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Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
N-acetyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H10FNO2/c1-7(13)12(8(2)14)10-6-4-3-5-9(10)11/h3-6H,1-2H3 |
InChI Key |
ATGOKUDTNWOJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1F)C(=O)C |
Origin of Product |
United States |
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